molecular formula C8H12O4 B6199728 hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid, Mixture of diastereomers CAS No. 2694729-02-5

hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6199728
CAS No.: 2694729-02-5
M. Wt: 172.2
InChI Key:
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Description

Hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid is a complex organic compound . It’s a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other .


Synthesis Analysis

The synthesis of pyran derivatives, such as hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid, often involves multicomponent reaction (MCR) approaches . These methods are favored due to their high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions . The synthesis typically involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions .


Molecular Structure Analysis

The molecular structure of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid is complex, with multiple stereocenters . The compound is part of the larger family of pyran derivatives, which are six-membered oxygen-containing heterocycles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a furo[3,4-b]pyran ring system and subsequent carboxylation of the resulting compound.", "Starting Materials": [ "2,3-dihydrofuran", "ethyl vinyl ether", "sodium hydride", "carbon dioxide", "diethyl ether", "water", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Formation of furo[3,4-b]pyran ring system", "- To a solution of 2,3-dihydrofuran (1.0 equiv) in diethyl ether, add sodium hydride (1.2 equiv) and stir for 30 minutes at room temperature.", "- Add ethyl vinyl ether (1.1 equiv) dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "- Quench the reaction with water and extract the organic layer with diethyl ether.", "- Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain the furo[3,4-b]pyran intermediate.", "Step 2: Carboxylation of furo[3,4-b]pyran intermediate", "- Dissolve the furo[3,4-b]pyran intermediate (1.0 equiv) in dry ethyl acetate.", "- Bubble carbon dioxide gas through the solution for 2 hours at room temperature.", "- Quench the reaction with hydrochloric acid and extract the organic layer with sodium hydroxide solution.", "- Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain the mixture of diastereomers of hexahydro-2H-furo[3,4-b]pyran-2-carboxylic acid.", "- Purify the product by column chromatography using a suitable stationary phase." ] }

CAS No.

2694729-02-5

Molecular Formula

C8H12O4

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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